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molecular formula C9H9NO2 B1587206 3-Ethoxy-4-hydroxybenzonitrile CAS No. 60758-79-4

3-Ethoxy-4-hydroxybenzonitrile

Cat. No. B1587206
M. Wt: 163.17 g/mol
InChI Key: NBUPJWDUINJHFZ-UHFFFAOYSA-N
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Patent
US06790977B2

Procedure details

The preparation was carried out according to the process of Example 2a except that 3-ethoxy-4-hydroxybenzonitrile was used as the starting material instead of 3-methoxy-4-hydroxybenzonitrile. 3,4-Dihydroxybenzonitrile was obtained as a white solid with a yield of 79% and a purity of greater than 98% as indicated by HPLC analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8])C.COC1C=C(C=CC=1O)C#N>>[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[C:7]#[N:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(C#N)C=CC1O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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